![molecular formula C13H18ClNO B2715850 2-chloro-N-(4-phenylbutan-2-yl)propanamide CAS No. 743442-10-6](/img/structure/B2715850.png)
2-chloro-N-(4-phenylbutan-2-yl)propanamide
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Description
“2-chloro-N-(4-phenylbutan-2-yl)propanamide” is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.74 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-phenylbutan-2-yl)propanamide” can be represented by the SMILES stringO=C(CCl)NC(C)CCC1=CC=CC=C1
. This indicates that the compound contains a carbonyl group (C=O), a chloro group (CCl), an amide group (NC), and a phenyl group (C6H5).
Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Propofol, chemically unrelated to 2-chloro-N-(4-phenylbutan-2-yl)propanamide but relevant for its pharmacodynamic and pharmacokinetic exploration, is an intravenous anaesthetic with rapid induction and maintenance of anaesthesia. It is highlighted for its effectiveness in various anaesthetic practices, offering advantages such as rapid recovery and low incidence of postoperative nausea and vomiting. These characteristics are essential in evaluating new pharmacological agents for anaesthetic use or other medical applications (Langley & Heel, 1988).
Chemical Properties and Applications
The study on MLCT (Metal-to-Ligand Charge Transfer) excited states of cuprous bis-phenanthroline compounds discusses chemical properties and applications of these compounds, relevant for understanding chemical behaviors and potential applications of 2-chloro-N-(4-phenylbutan-2-yl)propanamide. This research provides insights into the photochemical and photophysical properties that are crucial for applications in fields such as photovoltaics and photochemistry (Scaltrito et al., 2000).
Environmental and Toxicological Research
Research on the environmental fate, toxicity, and mechanisms of action of various compounds is pivotal for understanding the broader impacts of chemical agents. For instance, studies on the environmental occurrence and toxicity of triclosan highlight the importance of assessing chemical stability, degradation, and potential toxic effects on ecosystems and human health. Such research is foundational for evaluating new chemicals for safety and environmental impact (Bedoux et al., 2012).
properties
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(15-13(16)11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNUMSKIRHYVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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